4-acetamidobenzoic acid is a amidobenzoic acid that consists of benzoic acid bearing an acetamido substituent at position 4. It is functionally related to a 4-aminobenzoic acid. It is a conjugate acid of a 4-acetamidobenzoate.
4-Acetamidobenzoic acid is a natural product found in Baeospora myosura with data available.
4-Acetamidobenzoic acid
CAS No.: 556-08-1
Cat. No.: VC21343323
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 556-08-1 |
---|---|
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 4-acetamidobenzoic acid |
Standard InChI | InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) |
Standard InChI Key | QCXJEYYXVJIFCE-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)O |
Appearance | White to Off-White Solid |
Melting Point | 493.7 °F (NTP, 1992) |
Physical and Chemical Properties
Structural Characteristics
The molecular structure of 4-acetamidobenzoic acid consists of a benzene ring substituted with a carboxylic acid group and an acetamido group in the para position. X-ray diffraction studies have revealed important structural features of this compound in its crystalline state. According to these studies, the plane of the acetamide group is oriented at an angle of 40.4° with respect to the benzene ring, whereas the carboxylic acid group remains essentially coplanar with the benzene ring . This differential spatial arrangement of the two functional groups relative to the aromatic center likely results from a balance of electronic effects, steric considerations, and optimization of hydrogen bonding networks in the solid state. Theoretical calculations on isolated molecules of 4-acetamidobenzoic acid suggest that both functional groups tend toward planarity with the benzene ring when free from crystal packing forces . The structural organization of this compound significantly influences its reactivity patterns, spectroscopic properties, and behavior in solution. These conformational characteristics have implications for the compound's interactions with biological systems and its potential applications in various research contexts.
Physical Properties
4-Acetamidobenzoic acid exhibits distinct physical properties that define its behavior under various conditions. The following table summarizes the key physical properties of this compound:
Property | Value | Unit |
---|---|---|
Molecular Weight | 179.17 | g/mol |
Exact Mass | 179.058243 | g/mol |
Density | 1.3±0.1 | g/cm³ |
Melting Point | 259-262 (dec.) | °C |
Boiling Point | 439.6±28.0 at 760 mmHg | °C |
Flash Point | 219.7±24.0 | °C |
LogP | 1.31 | - |
Polar Surface Area | 66.40000 | Ų |
Vapor Pressure | 0.0±1.1 at 25°C | mmHg |
Index of Refraction | 1.620 | - |
Water Solubility | <0.1 at 21°C | g/100 mL |
The relatively high melting point of 4-acetamidobenzoic acid (259-262°C with decomposition) indicates strong intermolecular forces in the crystal lattice, likely due to hydrogen bonding involving both the carboxylic acid and acetamido groups . Its limited water solubility (<0.1 g/100 mL at 21°C) reflects a balance between its hydrophilic functional groups and the hydrophobic benzene ring . The positive LogP value of 1.31 confirms the compound's moderately lipophilic nature, suggesting it would preferentially partition into organic phases rather than aqueous environments . The high boiling point (439.6±28.0°C at 760 mmHg) further supports the presence of strong intermolecular forces that must be overcome during phase transition. These physical properties have important implications for the compound's behavior in biological systems and its applications in analytical and synthetic chemistry.
Chemical Properties and Stability
Spectroscopic Characteristics
Infrared Spectroscopy
Infrared (IR) spectroscopy provides valuable insights into the structural features and intermolecular interactions of 4-acetamidobenzoic acid. Experimental studies conducted in DMSO solution, complemented by DFT/B3LYP/6-311+G(2df,p) calculations, have elucidated the vibrational modes of this compound and its ionic forms . The IR spectrum of 4-acetamidobenzoic acid exhibits characteristic absorption bands that correspond to its key functional groups. In the high-frequency region (3200-3000 cm⁻¹), bands are assigned to aromatic C-H stretching vibrations, while lower frequency bands in this region correspond to methyl group motions . These C-H stretching bands are typically of low intensity in both experimental and theoretical spectra. Particularly diagnostic for this compound are the carbonyl stretching vibrations. Computational studies have resolved two distinct carbonyl stretching frequencies: one at 1693 cm⁻¹ for the carboxylic acid group and another at 1683 cm⁻¹ for the amido group . The experimental spectrum confirms this pattern after decomposition of complex bands into components, showing peaks at 1702 cm⁻¹ and 1691 cm⁻¹ . The small separation between these two carbonyl frequencies (approximately 10 cm⁻¹) reflects the similar electronic environments of the two carbonyl groups despite their attachment to different functional moieties.
Mass Spectrometry
Mass spectrometric analysis of 4-acetamidobenzoic acid provides critical information for its identification and structural characterization. According to the mzCloud database, high-quality mass spectral data has been acquired using Q Exactive Orbitrap instruments with electrospray ionization (ESI) techniques . These data include MS¹ and MS² spectra, capturing both the molecular ion and its fragmentation patterns. The monoisotopic molecular weight of 4-acetamidobenzoic acid is 179.058243159, corresponding to its molecular formula C₉H₉NO₃ . The ESI method is particularly suitable for this compound due to its polar functional groups, which facilitate ionization in solution prior to mass analysis. The compound's structural features can be confirmed through mass spectrometry, as the fragmentation patterns would typically include cleavage of the acetyl group from the amide nitrogen, loss of CO₂ from the carboxylic acid moiety, and various fragmentations of the aromatic ring. The availability of comprehensive mass spectral libraries for this compound enhances its detectability and quantification in various analytical applications, including metabolomics studies and pharmaceutical analyses . Mass spectrometry, particularly when coupled with chromatographic separation techniques, provides a powerful approach for investigating 4-acetamidobenzoic acid in complex matrices.
Biological and Biochemical Aspects
Biochemical Reactions and Pathways
Research has revealed interesting biochemical pathways involving 4-acetamidobenzoic acid, particularly in relation to its formation from p-aminobenzoic acid (PABA). Studies have shown that human lymphoid cells, including peripheral blood mononuclear leukocytes (PBML) and T-cell leukemia line Jurcat, can synthesize p-acetamidobenzoic acid (another name for 4-acetamidobenzoic acid) from PABA . This process involves the transfer of a two-carbon fragment, with arachidonic acid serving as a preferred acetyl donor among fatty acids in this acetylation reaction . This finding demonstrates a specific biochemical pathway for the formation of 4-acetamidobenzoic acid in human cellular systems, although the prevalence and physiological significance of this pathway require further investigation. Additionally, research has identified 4-acetamidobenzoic acid as having an adjuvant effect in phytohemagglutinin-induced mitogenesis of lymphocytes from mothers of newborn babies and from immunodeficient infants . This biological activity suggests potential immunomodulatory properties that might be relevant in certain physiological or pathological conditions. The N-acetylation of PABA to form 4-acetamidobenzoic acid also represents a metabolic pathway that contributes to the transformation and potential elimination of this compound in biological systems.
Analytical Methods
Separation and Quantification Techniques
Several analytical techniques have been developed for the separation, detection, and quantification of 4-acetamidobenzoic acid in various matrices. High-performance liquid chromatography (HPLC) represents a primary method for analyzing this compound, particularly in biological samples. A reversed-phase, isocratic HPLC procedure has been described for the simultaneous determination of p-aminobenzoic acid (PABA), p-acetamidobenzoic acid (PADB), and p-aminohippuric acid (PAH) . This method employs a mobile phase delivered at 1.5 ml/min, enabling effective separation of these structurally related compounds . The HPLC approach is particularly valuable for studying the N-acetylation of PABA in human subjects, providing insights into metabolic processes and individual variations in acetylation capacity. The development of such analytical methodologies enables researchers to investigate the presence and concentration of 4-acetamidobenzoic acid in various contexts, facilitating studies on environmental exposures, metabolism, and potential health implications. Advanced spectroscopic techniques, including infrared spectroscopy and mass spectrometry, complement chromatographic methods by providing structural confirmation and enhancing the specificity of detection . These analytical approaches collectively support the scientific investigation of 4-acetamidobenzoic acid across multiple disciplines, from environmental science to biochemistry and pharmaceutical research.
Research Applications
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